Methyl 10-bromo-9-oxodecanoate
Description
Methyl 10-bromo-9-oxodecanoate is a brominated keto ester with the molecular formula C₁₁H₁₉BrO₃. Its structure comprises a 10-carbon aliphatic chain featuring a methyl ester group at the terminal carboxyl position, a ketone group at the 9th carbon, and a bromine atom at the 10th carbon.
Properties
CAS No. |
85060-82-8 |
|---|---|
Molecular Formula |
C11H19BrO3 |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
methyl 10-bromo-9-oxodecanoate |
InChI |
InChI=1S/C11H19BrO3/c1-15-11(14)8-6-4-2-3-5-7-10(13)9-12/h2-9H2,1H3 |
InChI Key |
GLRDTVHBIZVRND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10-bromo-9-oxodecanoate can be synthesized through several methods. One common approach involves the bromination of methyl 10-hydroxydecanoate using bromine in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the bromine adding to the 10th position of the decanoate ester.
Another method involves the oxidation of methyl 10-bromo-9-hydroxydecanoate using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. This reaction converts the hydroxyl group at the 9th position to a keto group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-bromo-9-oxodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in dichloromethane (CH2Cl2).
Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of amides, thioethers, or ethers.
Reduction: Formation of methyl 10-bromo-9-h
Comparison with Similar Compounds
Methyl 9-oxodecanoate
- Molecular Formula : C₁₁H₂₀O₃
- Structure : Lacks the bromine atom at C10 but retains the ketone at C9 and the methyl ester group.
- Key Differences: The absence of bromine reduces molecular weight (224.28 g/mol vs. 279.17 g/mol for the brominated analog) and alters reactivity. Applications: Used in lipid metabolism studies and as a precursor for synthesizing pheromones or bioactive fatty acid derivatives .
Ethyl 10-chloro-10-oxodecanoate (CAS 112895-02-0)
- Molecular Formula : C₁₂H₂₁ClO₃
- Structure : Features a chlorine atom and ketone group at C10, with an ethyl ester instead of a methyl ester.
- Key Differences :
Methyl 10-chloro-10-oxodecanoate
- Molecular Formula : C₁₁H₁₉ClO₃
- Structure: Similar to Methyl 10-bromo-9-oxodecanoate but with chlorine at C10 and the ketone shifted to C10.
- Key Differences: The ketone’s position (C10 vs. Chlorine’s smaller size may enhance crystallinity compared to brominated analogs .
Methyl 10-methylene-9-oxooctadecanoate
- Molecular Formula : C₁₉H₃₄O₃
- Structure : An 18-carbon chain with a methylene group at C10 and ketone at C8.
- Key Differences :
Comparative Analysis Table
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